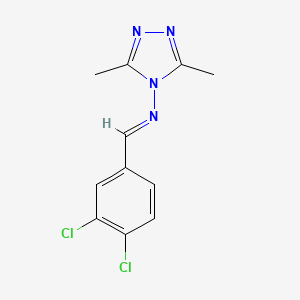

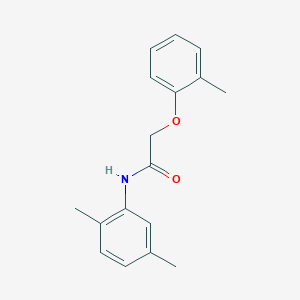

![molecular formula C19H10ClN5 B5569505 1-氨基-3-(3-氯苯基)吡啶并[1,2-a]苯并咪唑-2,4-二腈](/img/structure/B5569505.png)

1-氨基-3-(3-氯苯基)吡啶并[1,2-a]苯并咪唑-2,4-二腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrido[1,2-a]benzimidazole derivatives, including compounds structurally related to 1-amino-3-(3-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile, often involves multicomponent reactions. One notable method is a one-step synthesis through a novel multicomponent reaction involving pyridine, chloroacetonitrile, malononitrile, and aromatic aldehyde in refluxing acetonitrile. This method efficiently produces polysubstituted derivatives characterized by their structure through NMR, MS, IR spectra, elemental analysis, and X-ray crystallography (Yan et al., 2009).

Molecular Structure Analysis

The molecular structure of pyrido[1,2-a]benzimidazole derivatives, including the subject compound, is characterized using various analytical techniques such as NMR, MS, and IR spectroscopy, alongside X-ray crystallography. These analyses confirm the formation of the pyrido[1,2-a]benzimidazole core and provide detailed insights into the substitution patterns and molecular geometry (Yan et al., 2009).

Chemical Reactions and Properties

Pyrido[1,2-a]benzimidazole compounds participate in various chemical reactions, facilitating the introduction of diverse functional groups. They have been synthesized through reactions involving chloroacetonitrile, malononitrile, and aromatic aldehydes. These compounds exhibit reactivity towards electrophiles and nucleophiles, allowing for functional modifications and derivatization for further applications (Yan et al., 2009).

Physical Properties Analysis

The physical properties of pyrido[1,2-a]benzimidazole derivatives are significantly influenced by their molecular structure. These compounds generally exhibit solid-state characteristics at room temperature and are characterized by their melting points, solubility in organic solvents, and crystalline structure as determined by X-ray crystallography. The specific physical properties depend on the substituents and the overall molecular architecture (Yan et al., 2009).

Chemical Properties Analysis

The chemical properties of 1-amino-3-(3-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile derivatives are diverse, reflecting their reactivity towards various chemical reagents and conditions. These compounds are characterized by their ability to undergo nucleophilic substitution, electrophilic addition, and cycloaddition reactions, making them versatile intermediates in organic synthesis. Their chemical stability, reactivity, and potential for further functionalization are key aspects of their chemical properties analysis (Yan et al., 2009).

科学研究应用

合成和化学反应

- 该化合物“4-氨基-5-(1H-苯并咪唑-2-基)-6-(4-氯苯基)吡啶-3-腈”是通过涉及 2-氰基甲基-1H-苯并咪唑和氯苯甲醛然后是丙二腈的反应合成的。通过杂环化制备了各种衍生物,展示了该化合物在生成具有潜在生物活性的各种杂环结构方面的多功能性 (Fikry 等人,2015)。

生物活性及应用

- 对苯并咪唑衍生物的研究,包括与“1-氨基-3-(3-氯苯基)吡啶并[1,2-a]苯并咪唑-2,4-二腈”相关的研究,显示出有希望的抗菌和抗真菌特性。例如,某些衍生物表现出显着的体外抗菌活性,表明它们作为治疗剂的潜力 (Badawey & Gohar,1992)。

方法学进展

- 新型吡啶并[1,2-a]苯并咪唑合成途径的开发突出了正在进行的研究,以提高此类化合物的合成效率。一项研究详细介绍了直接的铜催化胺化过程,强调了酸添加剂在合成中的重要性,这可以增强这些化合物的溶解度和 DNA 插层特性 (Masters 等人,2011)。

荧光特性和材料化学

- 对新型苯并咪唑衍生物(包括吡啶并[1,2-a]苯并咪唑)的光学性质的研究证明了它们在材料化学中的潜力,例如在荧光中的应用。这些化合物显示出蓝绿色发射和高荧光量子产率,表明它们在开发新型荧光材料中的用处 (Yang 等人,2011)。

未来方向

The future directions in the research of pyridobenzimidazoles involve the synthesis of new derivatives and the exploration of their biological activities . The increased interest in such heterocyclic systems is due to the promise of the emergence of unique properties (biological active, photophysical, structural, etc.) because of the practical applications .

属性

IUPAC Name |

1-amino-3-(3-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10ClN5/c20-12-5-3-4-11(8-12)17-13(9-21)18(23)25-16-7-2-1-6-15(16)24-19(25)14(17)10-22/h1-8H,23H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCFYIOXCWCLEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C(=C(C(=C3C#N)C4=CC(=CC=C4)Cl)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-nitro-5-[(3-pyridinylamino)carbonyl]benzoate](/img/structure/B5569429.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)tetrahydro-2-furancarboxamide](/img/structure/B5569443.png)

![4'-[(4-methoxy-2-pyridinyl)methyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one dihydrochloride](/img/structure/B5569450.png)

![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5569458.png)

methanone](/img/structure/B5569487.png)

![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1H-indol-3-yl)ethanone](/img/structure/B5569490.png)

![4-[2-(benzylsulfinyl)ethyl]pyridine](/img/structure/B5569503.png)

![1-(2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinol](/img/structure/B5569526.png)